molecular formula C26H21ClN2O4 B564988 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid CAS No. 908847-42-7

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid

Cat. No.: B564988
CAS No.: 908847-42-7
M. Wt: 460.914
InChI Key: FDXGPPBWOOAVEL-DEOSSOPVSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid is a synthetic amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 6-chloroindole moiety. The Fmoc group is widely employed in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its stability under basic conditions and ease of removal via piperidine . This compound is primarily used in pharmaceutical research for constructing peptide-based therapeutics, such as HIV-1 entry inhibitors .

Key properties include:

  • Molecular Formula: C26H20ClN2O4 (estimated based on analogs).
  • Storage: Recommended storage under inert atmosphere at 2–8°C to prevent degradation .
  • Purity: High-performance liquid chromatography (HPLC) purity >99% is typical for research-grade material .

Properties

IUPAC Name

(2S)-3-(6-chloro-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN2O4/c27-16-9-10-17-15(13-28-23(17)12-16)11-24(25(30)31)29-26(32)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXGPPBWOOAVEL-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC(=C5)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=C4C=CC(=C5)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

The primary result of FMOC-6-CHLORO-L-TRYPTOPHAN’s action is the formation of peptides with specific properties. For example, it is used for the preparation of acyltryptophanols as FSH antagonists.

Action Environment

The action of FMOC-6-CHLORO-L-TRYPTOPHAN is influenced by various environmental factors. For instance, the reaction with perchlorates requires the presence of specific catalysts. Additionally, the removal of the Fmoc group requires a basic environment. The compound is typically stored at -20°C, indicating that it may be sensitive to temperature.

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid, commonly referred to as Fmoc-L-Trp(6-Cl)-OH, is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₃₁H₃₂ClN₂O₆
  • Molecular Weight : Approximately 540.61 g/mol

The structure integrates both indole and fluorenylmethoxycarbonyl (Fmoc) groups, which are known to enhance stability and reactivity in biological systems. The presence of the chlorinated indole moiety is particularly relevant for its biological activity.

Synthesis

The synthesis of this compound typically involves:

  • Protection of the amino group using Fmoc.
  • Formation of the indole derivative through coupling reactions.
  • Final deprotection steps to yield the active compound.

This multi-step process is crucial for maintaining the integrity of functional groups that contribute to the compound's biological efficacy.

The biological activity of this compound is primarily linked to its interactions with various molecular targets, including enzymes and receptors involved in critical cellular pathways. The indole structure is known for its ability to modulate enzyme activity and receptor binding, which can lead to significant biological effects.

Cytotoxicity Studies

Research has demonstrated that derivatives of indole compounds exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, studies have shown that related indole derivatives can inhibit cell proliferation with IC₅₀ values often below 10 µM, indicating potent antitumor activity .

Table 1: Cytotoxic Activity of Indole Derivatives

Compound NameCell Line TestedIC₅₀ (µM)Reference
Fmoc-L-Trp(6-Cl)-OHMDA-MB 231<10
Indole Derivative AHeLa5.0
Indole Derivative BA5498.7

These findings suggest that this compound may possess similar or enhanced cytotoxic properties due to its structural features.

Antimicrobial Activity

Indole derivatives have also been investigated for their antimicrobial properties. The unique structure of this compound allows it to potentially interact with bacterial enzymes, inhibiting their function and thus exhibiting antibacterial effects.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • Antitumor Activity : A study involving a series of indole derivatives reported promising results in inhibiting tumor growth in vitro, suggesting that modifications in the indole structure can enhance anticancer properties .
  • Enzyme Interaction Studies : Research has shown that compounds similar to Fmoc-L-Trp(6-Cl)-OH can effectively inhibit key enzymes involved in cancer metabolism, providing a basis for further investigation into their use as anticancer agents .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound belongs to a family of Fmoc-protected amino acids with aromatic side chains. Below is a comparative analysis of analogs differing in substituents on the indole ring or alternative aromatic systems:

Compound Name Substituent/Modification Molecular Weight (g/mol) Key Applications/Effects Hazard Statements (GHS)
Target Compound: (S)-2-...-3-(6-chloro-1H-indol-3-yl)propanoic acid 6-Cl on indole ~465.9 (estimated) Peptide synthesis, antiviral research Likely H302, H315, H319
(S)-2-...-3-(5-bromo-1H-indol-3-yl)propanoic acid 5-Br on indole 505.36 Enhanced halogen-mediated bioactivity; potential radiopharmaceutical applications H302, H312, H332
(S)-2-...-3-(6-fluoro-1H-indol-3-yl)propanoic acid 6-F on indole ~449.4 (estimated) Improved solubility; fluorinated probes for imaging Not specified
(S)-2-...-3-(1-methyl-1H-indol-3-yl)propanoic acid 1-Me on indole ~415.4 (estimated) Altered steric hindrance; potential for receptor-specific interactions Not specified
(S)-2-...-3-(furan-2-yl)propanoic acid Furan ring (non-indole) 393.46 Reduced aromaticity; applications in carbohydrate mimetics H302, H315, H319, H335
(S)-2-...-3-(3-chloro-4-(trifluoromethyl)phenyl)propanoic acid Chloro-CF3 phenyl ~513.8 (estimated) Enhanced hydrophobicity; protease inhibitor scaffolds Not specified

Physicochemical and Functional Differences

  • Halogen Effects: Chloro (6-Cl): Balances electronegativity and lipophilicity, favoring membrane penetration in drug delivery . Fluoro (6-F): Increases metabolic stability and solubility due to fluorine’s electronegativity .
  • Aromatic System Modifications :

    • Indole vs. Furan : Indole derivatives exhibit stronger π-π stacking interactions, critical for protein binding, while furan analogs are less sterically demanding .
    • Phenyl vs. Indole : Phenyl-substituted variants (e.g., with CF3) enhance resistance to enzymatic degradation .

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